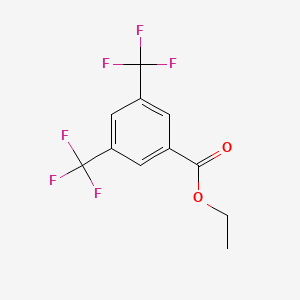

Ethyl 3,5-bis(trifluoromethyl)benzoate

Description

Ethyl 3,5-bis(trifluoromethyl)benzoate (CAS 444915-76-8) is an ester derived from 3,5-bis(trifluoromethyl)benzoic acid. It is characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring, which confer high electron-withdrawing properties. This compound is synthesized via benzoylation reactions using 3,5-bis(trifluoromethyl)benzoic anhydride or activated acyl chlorides, often under mild conditions (e.g., room temperature, 16 hours) in dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA) . The product is typically isolated as a colorless oil with high purity after flash chromatography . Its applications span pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity in nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWZJMOEFTYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369921 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96617-71-9 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis(trifluoromethyl)benzoate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Substitution: Products depend on the nucleophile used.

Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.

Hydrolysis: 3,5-bis(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 3,5-bis(trifluoromethyl)benzoate is utilized in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities due to the presence of trifluoromethyl groups.

Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,5-bis(trifluoromethyl)benzoate is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets.

Comparison with Similar Compounds

Positional Isomers: Mono-Substituted Trifluoromethyl Benzoates

- Ethyl 3-(trifluoromethyl)benzoate (CAS 583-02-8) and Ethyl 4-(trifluoromethyl)benzoate (CAS 96617-71-9) differ in the position of the -CF₃ group. Reactivity: The mono-substituted analogs exhibit lower electron deficiency compared to the bis-substituted derivative, reducing their reactivity in acyl transfer reactions . Synthesis: Prepared via esterification of the corresponding benzoic acids, requiring milder conditions than the bis-substituted compound . Applications: Less frequently used in high-performance materials due to reduced electronic effects .

Difluoromethyl and Ethoxy Variants

Oxo-Functionalized Derivatives

- Ethyl 3,5-bis(trifluoromethyl)phenylacetate (CAS 402568-10-9): Features a ketone group adjacent to the ester, enhancing its electrophilicity. This compound is used in synthesizing α-ketoamide pharmaceuticals .

- Ethyl 3-[3,5-di(trifluoromethyl)phenyl]-3-oxopropanoate (CAS 175278-02-1): The β-ketoester moiety enables chelation with metals, making it valuable in coordination chemistry .

Table 2: Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Rf (Hexane:EtOAc) |

|---|---|---|---|---|

| Ethyl 3,5-bis(trifluoromethyl)benzoate | C₁₁H₈F₆O₂ | 310.18 | Not reported | 0.58 (3:1) |

| Ethyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate | C₁₃H₁₂F₆O₃ | 330.22 | 78 | Not reported |

| Ethyl 3,5-bis(trifluoromethyl)phenylacetate | C₁₂H₈F₆O₃ | 314.18 | Not reported | 0.57 (6:1) |

Biological Activity

Ethyl 3,5-bis(trifluoromethyl)benzoate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

This compound (C11H8F6O2) features two trifluoromethyl groups attached to a benzoate moiety. The presence of these electronegative trifluoromethyl groups significantly influences the compound's properties, including its lipophilicity and metabolic stability, which are crucial for biological activity.

Target of Action: this compound is primarily investigated for its role in proteomics and drug development. Its trifluoromethyl groups enhance interactions with biological targets, potentially increasing the efficacy of therapeutic agents.

Mode of Action: Compounds containing trifluoromethyl groups have been shown to exhibit various pharmacological activities. These include:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: The structure can affect binding affinities to receptors, influencing signaling pathways.

Biochemical Pathways: this compound may participate in biochemical pathways that involve oxidative metabolism, leading to the formation of significant metabolites such as 3,5-bis(trifluoromethyl)benzoic acid during its metabolic breakdown.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity: Some studies have highlighted its potential use in cancer treatment through the development of drug delivery systems that utilize this compound as a building block for polymeric carriers .

- Neuroprotective Effects: Molecular docking studies suggest that compounds with similar structures may inhibit acetylcholinesterase (AChE), indicating potential neuroprotective properties .

Case Studies and Research Findings

-

Drug Delivery Systems:

- A study demonstrated the incorporation of this compound into amphiphilic block copolymers for targeted drug delivery. The presence of this compound enhanced the stability and release profiles of encapsulated drugs like doxorubicin, suggesting improved therapeutic outcomes in cancer treatment.

- Inhibition Studies:

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor | Potential use in drug delivery systems; enhances stability and release profiles. |

| Neuroprotective | Possible inhibition of AChE; implications for Alzheimer's disease treatment. |

| Enzyme Inhibition | Impacts metabolic pathways; alters cellular functions through enzyme modulation. |

Q & A

Q. What are the key synthetic routes for preparing ethyl 3,5-bis(trifluoromethyl)benzoate, and how are intermediates characterized?

this compound is typically synthesized via esterification of 3,5-bis(trifluoromethyl)benzoic acid using ethanol under acidic or basic catalysis. For example, in multi-step syntheses involving heterocyclic systems, intermediates like benzamide derivatives are formed using coupling reagents (e.g., DCC or EDCI) and purified via column chromatography. Key characterization methods include ¹H/¹³C NMR for structural confirmation and thin-layer chromatography (TLC) for monitoring reaction progress .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- ¹⁹F NMR : Critical for identifying trifluoromethyl groups due to distinct chemical shifts (δ ~ -60 to -65 ppm for CF₃).

- ¹H NMR : Aromatic protons in the benzoate ring appear as a singlet (δ ~ 8.3–8.5 ppm).

- Mass spectrometry (MS) : Validates molecular weight (MW = 316.12 g/mol) and fragmentation patterns. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence the reactivity of this compound?

The strong electron-withdrawing effect of CF₃ groups increases the electrophilicity of the aromatic ring, making it prone to nucleophilic aromatic substitution (NAS) reactions. This property is exploited in synthesizing derivatives like amides or heterocycles, where the benzoate serves as a directing group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise monitoring : Use TLC or HPLC to isolate side products (e.g., unreacted starting materials) early.

- Protecting groups : For reactions involving competing functional groups (e.g., amines), employ temporary protecting strategies (e.g., Boc or Fmoc) to prevent undesired side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates, improving reaction homogeneity .

Q. What contradictions exist in reported synthetic yields for this compound derivatives, and how can they be resolved?

Discrepancies in yields (e.g., 31% vs. 95% in multi-step reactions) often arise from:

- Moisture sensitivity : Trifluoromethyl groups are susceptible to hydrolysis; rigorously anhydrous conditions are essential.

- Catalyst deactivation : Fluorinated intermediates may poison transition-metal catalysts (e.g., Pd), requiring ligand optimization.

- Purification challenges : Fluorinated compounds exhibit poor solubility, necessitating specialized techniques like reverse-phase chromatography .

Q. What computational tools are effective for modeling the electronic properties of this compound?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in NAS or cross-coupling reactions.

- Molecular dynamics (MD) : Simulate solvation effects in fluorinated solvents (e.g., hexafluorobenzene) to optimize reaction media.

- QSPR models : Correlate substituent effects (e.g., CF₃ position) with physicochemical properties like logP or solubility .

Q. How can researchers mitigate safety risks associated with handling this compound?

- Thermal stability : Avoid high temperatures (>150°C) to prevent decomposition into toxic fluorinated byproducts.

- Ventilation : Use fume hoods due to potential release of HF gas during hydrolysis.

- Personal protective equipment (PPE) : Fluorinated compounds can penetrate nitrile gloves; use laminated gloves (e.g., Silver Shield) .

Methodological Considerations

Q. What strategies improve regioselectivity in derivatizing this compound?

- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate positions adjacent to CF₃ groups.

- Transition-metal catalysis : Pd-catalyzed C–H activation selectively functionalizes the para position relative to electron-withdrawing groups .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.